2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known as 1-Propanesulfonyl chloride, 2-methyl-3-[(4-methylcyclohexyl)oxy]-, is a sulfonyl chloride compound with the molecular formula . It has a molar mass of approximately 268.8 g/mol and is characterized by the presence of a sulfonyl chloride functional group, which imparts significant reactivity to the molecule. This compound is typically utilized in organic synthesis and has applications in medicinal chemistry and materials science .
The chemical reactivity of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is primarily due to its sulfonyl chloride moiety. Key types of reactions include:
Common reagents for these reactions include nucleophiles like amines and alcohols, with solvents such as dichloromethane or chloroform often employed under anhydrous conditions to prevent premature hydrolysis.
The synthesis of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves several steps:
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several notable applications:
The interaction studies involving 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These interactions can lead to different products depending on the nature of the nucleophile used. For instance, when reacted with amines, it forms sulfonamides; with alcohols, it generates sulfonate esters; and hydrolysis leads to sulfonic acids. Such studies are crucial for understanding its potential roles in biological systems and synthetic applications .
Several compounds share structural similarities with 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3-Methylcyclohexanol | 5890-92-8 | 0.91 | Simple alcohol structure |
2-Methylpropane-1-sulfonyl Chloride | 182236 | 0.88 | Smaller molecular size |
3-Isopropylphenol | 617-94-7 | 0.90 | Aromatic structure |
4-Methylphenol | 106-44-5 | 0.89 | Contains a phenolic group |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride lies in its specific combination of a cyclic alkane moiety with a reactive sulfonyl chloride group, which enhances its utility in synthetic chemistry compared to simpler analogs like alcohols or phenols .